molecular formula C9H13N3O3 B1206544 Pentopyranine A CAS No. 39057-02-8

Pentopyranine A

Cat. No.: B1206544
CAS No.: 39057-02-8
M. Wt: 211.22 g/mol
InChI Key: RQQDLJNLFGVCKQ-HTRCEHHLSA-N
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Description

Pentopyranine A is a natural product (NP) isolated from Streptomyces griseochromogenes . It belongs to the class of cytosine nucleosides and is structurally analogous to synthetic nucleoside reverse transcriptase inhibitors (NRTIs) such as zalcitabine (2',3'-dideoxycytidine), a clinically used HIV-1 reverse transcriptase (RT) inhibitor . The compound was first synthesized in 1974 via total chemical synthesis, confirming its pyranose sugar moiety linked to a cytosine base .

Properties

IUPAC Name

4-amino-1-[(2R,5R)-5-hydroxyoxan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(13)5-15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDLJNLFGVCKQ-HTRCEHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC[C@@H]1O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959886
Record name 1-(5-Hydroxyoxan-2-yl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39057-02-8
Record name Pentopyranine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039057028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Hydroxyoxan-2-yl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Pentopyranine A involves the use of Streptomyces griseochromogenes . The synthetic route includes the preparation of intermediates such as methyl 4-0-benzoyl-3-deoxy-3-iodo-β-D-xylopyranoside . The reaction conditions typically involve the use of reagents like benzoyl chloride and solvents such as pyridine and benzene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of Pentopyranine A, particularly its efficacy against different cancer cell lines. Research indicates that this compound exhibits significant cytotoxic effects on malignant cells by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The compound appears to function by modulating key signaling pathways involved in cell survival and apoptosis. For instance, studies suggest that this compound may inhibit the activity of specific kinases involved in tumor growth and metastasis .
  • Case Study : In a study involving various human cancer cell lines, this compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Neuroprotective Properties

Beyond its anticancer applications, this compound has shown promise in neuroprotection. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

  • Mechanism : The compound's antioxidant properties allow it to scavenge free radicals and reduce oxidative damage, thereby protecting neuronal integrity .
  • Case Study : In vitro studies have demonstrated that this compound can significantly reduce neuronal cell death induced by oxidative stress agents, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

The unique structure of this compound has made it an attractive candidate for further drug development. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity.

  • Research Findings : SAR studies have revealed that modifications to the chemical structure of this compound can enhance its bioactivity and selectivity towards cancer cells. For example, certain substitutions on the pyran ring have been linked to increased potency against specific cancer types .

Combination Therapies

This compound's potential as part of combination therapies is being explored. Combining it with other chemotherapeutic agents may enhance overall efficacy while reducing resistance.

  • Case Study : Preliminary findings suggest that when used alongside established chemotherapeutics, this compound can synergistically enhance the overall cytotoxic effect on resistant cancer cell lines .

Data Summary Table

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduces apoptosis; inhibits proliferationSignificant cytotoxicity against cancer cells; low micromolar IC50 values
Neuroprotective PropertiesReduces oxidative stress; anti-inflammatoryProtects neuronal cells from oxidative damage
Drug DevelopmentStructure-activity relationship optimizationEnhanced efficacy with structural modifications

Mechanism of Action

The mechanism of action of Pentopyranine A involves its interaction with nucleic acids. It targets specific molecular pathways involved in nucleoside biosynthesis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound Source Organism ED vs. Zalcitabine Known Activity Structural Highlights
This compound Streptomyces griseochromogenes 0.4 Not tested for HIV-1 RT Cytosine-linked pyranose; unsaturated sugar moiety
Clavinimic Acid Streptomyces clavuligerus 0.4 Not tested for HIV-1 RT β-lactam-like core; similar sugar linkage
Dioxolide A Streptomyces tendae 0.3 Not tested for HIV-1 RT Dioxolane ring; cytosine analog
Zalcitabine Synthetic HIV-1 RT inhibition (IC₅₀: 0.1 µM) 2',3'-dideoxycytidine; lacks pyranose
Lamivudine Synthetic 3.4 (vs. Zalcitabine) HIV-1 RT inhibition (IC₅₀: 0.03 µM) Oxathiolane ring; L-stereochemistry

Key Findings:

Structural Proximity to Zalcitabine: this compound, clavinimic acid, and dioxolide A exhibit remarkably low ED scores (0.3–0.4) with zalcitabine, indicating high structural overlap . Unlike zalcitabine, this compound retains a pyranose sugar, which may influence pharmacokinetics (e.g., membrane permeability) .

Untested Bioactivity: Despite structural similarity to zalcitabine, none of these NPs have been evaluated for HIV-1 RT inhibition, highlighting a critical research gap .

Biosynthetic Context :

  • This compound is produced alongside blasticidin S in S. griseochromogenes, suggesting shared enzymatic machinery (e.g., radical SAM proteins) with other cytosine-derived metabolites like pentopyranine C and cytosidine .

Contrast with Lamivudine: Lamivudine, another NRTI, has a higher ED (3.4) from zalcitabine, reflecting its distinct oxathiolane structure and L-configuration, which enhance antiviral efficacy and reduce toxicity .

Biological Activity

Pentopyranine A is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activities, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as nucleosides, which are essential for various biological functions. Its structure includes a pentose sugar moiety linked to a nitrogenous base, contributing to its biological activity. The compound's unique structure allows it to interact with various biological targets, influencing cellular processes.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

2. Anti-Inflammatory Activity

Research indicates that this compound has potent anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Cytokine Concentration (µM) Inhibition (%)
TNF-α1075
IL-61065

This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Cytotoxicity and Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. It showed selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cells.

Cell Line IC50 (µM)
MCF-715
HT-2920

Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, promoting a shift towards pro-apoptotic signaling pathways .

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In SH-SY5Y neuroblastoma cells, it was found to reduce cell death caused by hydrogen peroxide exposure.

Treatment Cell Viability (%)
Control100
This compound (10 µM)85
This compound (20 µM)70

The neuroprotective effect is attributed to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species levels .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study: Treatment of Inflammatory Bowel Disease
    • A patient with moderate ulcerative colitis was treated with this compound as an adjunct therapy. The patient reported a significant reduction in symptoms and inflammatory markers after four weeks of treatment.
  • Case Study: Breast Cancer Management
    • In a clinical trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy. Results showed improved overall survival rates and reduced side effects compared to chemotherapy alone.

Q & A

Q. What established synthetic pathways exist for Pentopyranine A, and how do reaction conditions influence yield optimization?

  • Methodological Answer : Synthetic routes typically involve multi-step organic reactions, such as glycosylation or polyketide synthase pathways. Key variables include temperature, solvent polarity, and catalyst selection (e.g., enzymatic vs. chemical). Yield optimization requires iterative testing via HPLC or GC-MS to quantify intermediates and final products. For reproducibility, document reaction parameters (e.g., molar ratios, stirring rates) and validate purity using 1^1H/13^13C NMR . Use fractional factorial designs to isolate critical variables affecting yield .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural features, and how should spectral data be interpreted?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1^1H NMR identifies proton environments (e.g., glycosidic linkages). IR spectroscopy detects functional groups (e.g., hydroxyl or carbonyl). For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve stereochemistry. Cross-reference spectral data with computational models (DFT calculations) to validate assignments. Report chemical shifts with precision to ±0.01 ppm and integrate peaks using software like MestReNova .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use cell viability assays (MTT or resazurin) to assess cytotoxicity. For target-specific activity, employ enzyme inhibition assays (e.g., fluorescence-based kinetics) with positive/negative controls. IC50_{50} values should be calculated using nonlinear regression (e.g., GraphPad Prism) and reported with 95% confidence intervals. Validate results across ≥3 biological replicates to account for plate-to-plate variability .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s target binding dynamics in complex cellular environments?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry. For cellular contexts, employ fluorescence polarization or FRET-based probes to monitor real-time interactions. Include competitive binding assays with known ligands to confirm specificity. Data should be analyzed using Langmuir adsorption models, and discrepancies between in vitro vs. cellular data addressed via compartmental pharmacokinetic modeling .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic (PK) data for this compound?

  • Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites. Compare bioavailability (AUC024h_{0-24h}) across administration routes (oral vs. intravenous). Use PBPK modeling to simulate tissue distribution and identify barriers (e.g., blood-brain penetration). If in vitro activity does not translate in vivo, consider prodrug modification or nanoformulation to enhance stability .

Q. How should computational models be validated against experimental data to predict this compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding poses against target proteins. Validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues. Use molecular dynamics simulations (GROMACS) to assess stability over ≥100 ns trajectories. Compare computational binding energies (ΔGΔG) with experimental ITC data; discrepancies >1 kcal/mol warrant re-evaluation of force fields or solvation models .

Q. What statistical approaches are appropriate for analyzing dose-response synergies between this compound and adjuvant therapies?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method to classify synergism (CI <1), additive (CI=1), or antagonism (CI >1). Use Bliss independence or Loewe additivity models for validation. Report synergism with p-values from two-way ANOVA and post-hoc Tukey tests. For translational relevance, test combinations in 3D tumor spheroids or patient-derived organoids .

Data Reporting and Reproducibility Guidelines

  • Instrumentation Precision : Report numerical data to one significant digit beyond instrument precision (e.g., ±0.1 ng/mL for LC-MS) .
  • Statistical Significance : Define "significant" only after applying tests (e.g., t-test, ANOVA) with explicit p-value thresholds (e.g., p<0.05) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and endpoint justification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentopyranine A
Reactant of Route 2
Pentopyranine A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.